![molecular formula C11H18ClNOS B4170999 (2-methoxyethyl)[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B4170999.png)
(2-methoxyethyl)[4-(methylthio)benzyl]amine hydrochloride
Overview
Description
(2-methoxyethyl)[4-(methylthio)benzyl]amine hydrochloride, also known as MMB-Chminaca, is a synthetic cannabinoid that was first identified in 2014. It belongs to the class of indazole-based synthetic cannabinoids and has been found in several herbal blends marketed as "legal highs".
Mechanism of Action
(2-methoxyethyl)[4-(methylthio)benzyl]amine hydrochloride acts as a potent agonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. It binds to the receptor and activates the downstream signaling pathways, leading to the modulation of various physiological processes. The exact mechanism of action of (2-methoxyethyl)[4-(methylthio)benzyl]amine hydrochloride is still under investigation, but it is believed to involve the activation of G protein-coupled receptors and the inhibition of adenylate cyclase activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxyethyl)[4-(methylthio)benzyl]amine hydrochloride are similar to those of other synthetic cannabinoids. It has been found to induce hypothermia, catalepsy, and antinociception in animal models. It also has anxiogenic and anxiolytic effects, depending on the dose and the experimental conditions. (2-methoxyethyl)[4-(methylthio)benzyl]amine hydrochloride has been shown to alter the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain.
Advantages and Limitations for Lab Experiments
(2-methoxyethyl)[4-(methylthio)benzyl]amine hydrochloride has several advantages as a research tool. It is relatively easy to synthesize, and its effects on the cannabinoid CB1 receptor are well-characterized. It has also been found to have a high potency, which makes it useful for studying the pharmacology of synthetic cannabinoids. However, there are also some limitations to its use in lab experiments. Its effects on the central nervous system are complex and not fully understood, and it has been associated with several adverse effects, including seizures, psychosis, and death.
Future Directions
There are several future directions for the research on (2-methoxyethyl)[4-(methylthio)benzyl]amine hydrochloride. One area of interest is the investigation of its effects on the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, and appetite. Another area of research is the development of new synthetic cannabinoids based on the structure of (2-methoxyethyl)[4-(methylthio)benzyl]amine hydrochloride, which may have improved pharmacological properties and fewer adverse effects. Finally, there is a need for further studies on the safety and toxicity of (2-methoxyethyl)[4-(methylthio)benzyl]amine hydrochloride, particularly in humans, to inform public health policies and regulations.
Scientific Research Applications
(2-methoxyethyl)[4-(methylthio)benzyl]amine hydrochloride has been used in several scientific research studies to investigate its pharmacological properties. It has been found to have a high affinity for the cannabinoid CB1 receptor and to act as a potent agonist. Its effects on the central nervous system have been studied, including its ability to induce hypothermia, catalepsy, and antinociception.
properties
IUPAC Name |
2-methoxy-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10;/h3-6,12H,7-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALDVYCOARWXOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)SC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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